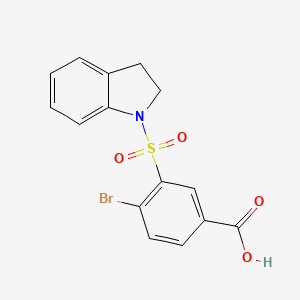![molecular formula C12H9F3N4O B2476315 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 861206-68-0](/img/structure/B2476315.png)
2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a five-membered ring with three carbon atoms and two nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceutical compounds .
Molecular Structure Analysis
The 1,2,4-triazole ring is planar and aromatic. It has two nitrogen atoms, which can participate in hydrogen bonding. The trifluoromethyl group is electron-withdrawing, which can affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various reactions. They can act as ligands in coordination chemistry, and they can undergo substitution reactions at the 3-position . The trifluoromethyl group is generally stable under most conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the presence of other functional groups. Generally, 1,2,4-triazoles are stable and have good thermal and hydrolytic stability . The trifluoromethyl group is lipophilic, which can improve the bioavailability of pharmaceutical compounds .Aplicaciones Científicas De Investigación
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is significant due to their central role in successful drugs such as Atorvastatin and Sunitinib. These compounds exhibit diverse biological activities, including antimalarial and HIV-1 protease inhibitory effects .
- The compound’s structure suggests potential antifungal activity. Researchers have evaluated similar molecules for their effectiveness against fungal pathogens .
- Incorporating trifluoromethyl groups into 1,2,4-triazoles enhances their bioactivity. These derivatives have shown promise as antioxidants, anti-inflammatory agents, and β-lactamase inhibitors .
- The 3-mercapto [1,2,4]triazole ring system, including trifluoromethyl-substituted derivatives, has captured attention for its anticancer potential. Researchers investigate these compounds for their ability to inhibit cancer cell growth .
- Triazoles are stable and exhibit target specificity due to their nitrogen atoms acting as hydrogen bond acceptors or donors. Researchers explore how our compound interacts with biological receptors .
- While not directly related to our compound, imidazole derivatives have been studied for their anti-HIV activity. Researchers synthesize and screen compounds for their effectiveness against HIV-1 and HIV-2 strains .
Drug Development and Medicinal Chemistry
Antifungal Properties
Antioxidant and Anti-Inflammatory Agents
Anticancer Research
Biological Targeting and Specificity
Imidazole Derivatives and Anti-HIV Activity
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c1-8-17-18(6-5-16)11(20)19(8)10-4-2-3-9(7-10)12(13,14)15/h2-4,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCMXNQIZHYOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

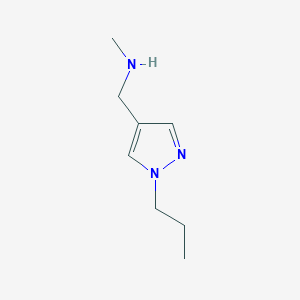


![1-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2476240.png)
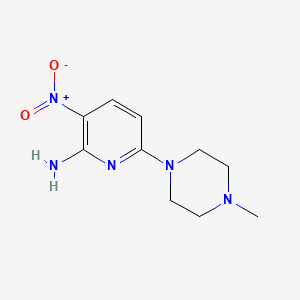
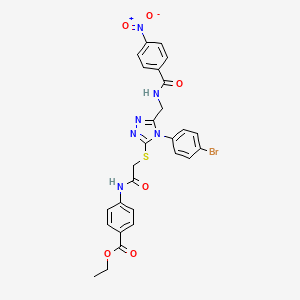
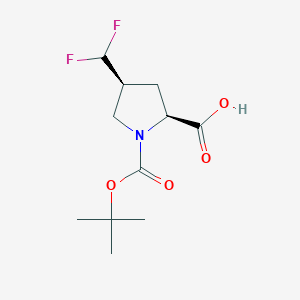
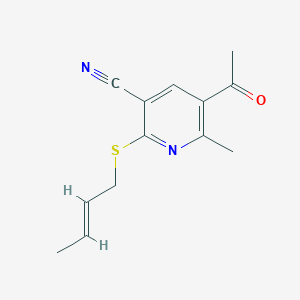

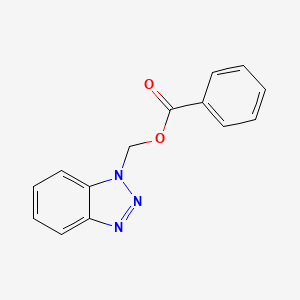

![N-(3-chloro-4-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2476253.png)
